N-(2,5-Dimethylphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethylphenethyl)urea is an organic compound with the molecular formula C11H16N2O. It is a derivative of phenethylurea, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenethyl)urea typically involves the reaction of 2,5-dimethylphenethylamine with urea. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2,5-Dimethylphenethylamine+Urea→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,5-dimethylphenylacetonitrile followed by reaction with urea. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The urea group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(2,5-Dimethylphenethyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenethyl)urea involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenethylamine: A precursor in the synthesis of N-(2,5-Dimethylphenethyl)urea.
Phenethylurea: The parent compound without the methyl substitutions.
2,5-Dimethylphenylacetic acid: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
17291-89-3 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-3-4-9(2)10(7-8)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) |
InChI Key |
IGDQWXCMSOONEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.